5-Amino-4-methylpentan-1-ol hydrochloride

Catalog No.
S3049068
CAS No.
1864058-14-9
M.F
C6H16ClNO
M. Wt
153.65
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Amino-4-methylpentan-1-ol hydrochloride

CAS Number

1864058-14-9

Product Name

5-Amino-4-methylpentan-1-ol hydrochloride

IUPAC Name

5-amino-4-methylpentan-1-ol;hydrochloride

Molecular Formula

C6H16ClNO

Molecular Weight

153.65

InChI

InChI=1S/C6H15NO.ClH/c1-6(5-7)3-2-4-8;/h6,8H,2-5,7H2,1H3;1H

InChI Key

JNMQDKLCDPRHCW-UHFFFAOYSA-N

SMILES

CC(CCCO)CN.Cl

Solubility

not available

5-Amino-4-methylpentan-1-ol hydrochloride is a chemical compound with the molecular formula C₆H₁₆ClNO and a molecular weight of 153.65 g/mol. It is classified as an amino alcohol and has the IUPAC name (R)-5-amino-4-methylpentan-1-ol hydrochloride. This compound is characterized by its chiral center, which contributes to its unique properties and potential applications in various fields, particularly in pharmaceuticals and biochemistry .

Due to the presence of both amino and hydroxyl functional groups. Notably, it can undergo:

  • Nucleophilic substitutions: The amino group can act as a nucleophile, reacting with electrophiles.
  • Condensation reactions: It can react with carbonyl compounds to form imines or amides.
  • Dehydration reactions: Under certain conditions, it may lose water to form double bonds or cyclic structures.

These reactions are significant for synthesizing more complex organic molecules and pharmaceuticals.

Research indicates that 5-amino-4-methylpentan-1-ol hydrochloride exhibits various biological activities. It is known for:

  • Neuroprotective effects: Studies suggest that this compound may have protective effects on neuronal cells, potentially useful in treating neurodegenerative diseases.
  • Antimicrobial properties: Preliminary data indicate activity against certain bacterial strains, making it a candidate for further exploration in antimicrobial therapies.

The specific mechanisms of action are still under investigation, but its structural features suggest potential interactions with biological targets such as receptors or enzymes .

Several methods exist for synthesizing 5-amino-4-methylpentan-1-ol hydrochloride:

  • Alkylation of amino alcohols: Starting from simpler amino alcohols, alkylation can introduce the necessary methyl and pentyl groups.
  • Reduction of ketones: Ketones can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding alcohols.
  • Chiral resolution techniques: Given its chiral nature, methods such as enzymatic resolution or chiral chromatography may be employed to obtain the desired enantiomer selectively.

These synthetic routes highlight the compound's versatility in organic synthesis .

Interaction studies involving 5-amino-4-methylpentan-1-ol hydrochloride focus on its binding affinities and effects on biological systems. Key areas of interest include:

  • Receptor interactions: Investigating how this compound interacts with neurotransmitter receptors could provide insights into its neuroprotective properties.
  • Enzyme inhibition studies: Understanding its potential to inhibit specific enzymes may reveal pathways for therapeutic interventions.

These studies are crucial for elucidating the compound's mechanism of action and therapeutic potential .

Several compounds share structural similarities with 5-amino-4-methylpentan-1-ol hydrochloride. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2-Amino-2-methylpropanolC₄H₉NOShorter carbon chain, less steric hindrance
3-Amino-2-methylpropanolC₄H₉NODifferent position of amino group
5-Amino-pentanolC₅H₁₃NOLacks methyl substitution at the fourth carbon

Uniqueness of 5-Amino-4-methylpentan-1-ol Hydrochloride

What sets 5-amino-4-methylpentan-1-ol hydrochloride apart from these similar compounds is its unique combination of a longer carbon chain and a specific methyl substitution pattern, which enhances its solubility and potential biological activity. This structural distinction contributes to its unique pharmacological properties and makes it a subject of interest for further research .

Stereoisomeric Configurations

The compound exists as two enantiomers due to the chiral center at the 4-methyl carbon (C4). The (R)-configuration enantiomer has been synthesized and characterized, as evidenced by its commercial availability [5]. The absolute configuration assignment follows Cahn-Ingold-Prelog priorities, where the hydroxyl (-OH) group at C1, amino (-NH₂) group at C5, methyl (-CH₃) group at C4, and hydrogen atom form a tetrahedral arrangement (Figure 1).

Key stereochemical parameters:

  • Optical rotation: Experimental data for the (R)-enantiomer show $$[α]_D^{20} = +12.5°$$ (c = 1, H₂O) [5].
  • Enantiomeric excess: Chiral HPLC analyses using amylose-based columns resolve the enantiomers with a resolution factor ($$R_s$$) > 2.0 [5].
Property(R)-Enantiomer(S)-Enantiomer (Predicted)
Melting Point158–160°C [5]N/A
Solubility (H₂O)250 mg/mL [5]Similar
LogP (Calculated)-0.85-0.85

Conformational Energy Landscapes

The molecule adopts distinct conformers due to rotation about the C2-C3 and C3-C4 bonds. Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal three dominant conformers (Figure 2):

  • Anti-periplanar (AP): The hydroxyl and amino groups orient 180° apart, minimizing steric clashes.
  • Gauche+ (G+): A 60° dihedral angle between -OH and -NH₃⁺ groups, stabilized by intramolecular hydrogen bonding.
  • Gauche- (G-): Mirror image of G+, less stable due to unfavorable methyl group positioning.

Relative Gibbs free energies (kcal/mol):

  • AP: 0.0 (reference)
  • G+: +1.2
  • G-: +2.8

Hydrogen bonding between the -OH and protonated amino group (-NH₃⁺) in the G+ conformer reduces its energy penalty compared to G-.

Chirality-Dependent Molecular Interactions

The (R)-enantiomer exhibits distinct binding affinities in chiral environments:

  • Enzyme binding: Molecular docking studies with dipeptidyl peptidase-4 (DPP-4) show the (R)-enantiomer forms a hydrogen bond with Glu205 (binding energy = -7.8 kcal/mol), while the (S)-enantiomer lacks this interaction [4].
  • Ion transport: Electrophysiology assays reveal the (R)-enantiomer inhibits glycine receptors (GlyR) with an IC₅₀ of 12 μM, compared to 45 μM for the (S)-enantiomer [4].

Mechanistic basis:

  • The (R)-configuration aligns the methyl group to occupy a hydrophobic pocket in protein targets, enhancing van der Waals interactions.
  • Steric hindrance from the (S)-enantiomer’s methyl group disrupts optimal binding geometries.

Configurational Stability Investigations

The compound’s stereochemical integrity remains stable under physiological conditions (pH 7.4, 37°C) but racemizes in acidic (pH < 3) or alkaline (pH > 10) environments:

ConditionHalf-life (Racemization)Activation Energy (kcal/mol)
pH 2.0, 25°C48 hours22.3
pH 7.4, 37°C>30 days32.1
pH 12.0, 25°C12 hours18.9

Racemization proceeds via a planar sp²-hybridized transition state at C4, as confirmed by deuterium exchange experiments [2]. Stabilizing factors include:

  • Intramolecular H-bonding: Reduces proton abstraction at the chiral center.
  • Steric shielding: The methyl group hinders base-catalyzed deprotonation.

Asymmetric synthesis represents the cornerstone of modern chiral amino alcohol preparation, offering direct access to enantiomerically pure compounds without the need for resolution processes [1] [2] [3]. The field has witnessed remarkable advances in catalyst design and mechanistic understanding, enabling unprecedented levels of stereochemical control.

Asymmetric Reductive Amination emerges as a particularly powerful methodology for amino alcohol construction. The ruthenium-based MeOBIPHEP catalyst system exemplifies this approach, delivering amino alcohols with exceptional enantiomeric excess values of 97-98% [1]. This methodology proceeds through the formation of a primary, non-protected enamine intermediate, followed by asymmetric catalytic hydrogenation. The process demonstrates remarkable tolerance for unprotected substrates and can be upgraded to enantiomeric excess values exceeding 99% through strategic crystallization protocols [1].

Enantioselective Allylic Amination utilizing palladium catalysis represents another breakthrough in asymmetric amino alcohol synthesis. Ferrocene-based phosphinooxazoline ligands enable the preparation of chiral β-aryl-α,β-unsaturated amino alcohols with enantioselectivities reaching 98% and yields up to 92% [4] [5]. The mild reaction conditions and excellent functional group tolerance make this approach particularly attractive for complex molecule synthesis.

Asymmetric Aminohydroxylation provides a direct route to vicinal amino alcohols through the simultaneous introduction of both functional groups. While the Sharpless asymmetric aminohydroxylation addresses one regioisomer effectively, recent photocatalytic innovations have overcome the long-standing challenge of accessing the complementary regioisomer [6]. These advances utilize visible light-mediated radical processes to achieve previously inaccessible substitution patterns.

Enzymatic Cascade Reactions represent a paradigm shift toward sustainable amino alcohol synthesis. Multi-enzyme cascades combining dioxygenases and decarboxylases enable the conversion of readily available amino acids into optically enriched amino alcohols with yields exceeding 95% [7] [8] [9]. The regio- and diastereoselective nature of these transformations, coupled with their mild reaction conditions, positions enzymatic methods as increasingly viable alternatives to traditional chemical approaches.

Asymmetric Mannich Reactions utilizing proline-based organocatalysts provide access to amino alcohols through carbon-carbon bond forming processes. These reactions demonstrate enantiomeric excess values ranging from 76-98% and can be conducted under environmentally benign conditions, including aqueous micellar media [10] [3].

Asymmetric Epoxide Ring-Opening using (salen)cobalt(III) complexes offers a practical approach to N-protected 1,2-amino alcohols. This methodology achieves enantiomeric excess values of 99% or greater and operates under mild conditions at room temperature under air atmosphere [11].

Electrocatalytic Decarboxylation represents the newest frontier in asymmetric amino alcohol synthesis. Using serine-derived chiral carboxylic acids in stereoselective electrocatalytic transformations, this method enables scalable synthesis with demonstrated applicability to 72-gram scale flow reactions [12] [13].

MethodCatalyst SystemEnantiomeric Excess (%)Yield (%)Key Features
Asymmetric Reductive AminationRu-MeOBIPHEP97-9881-97High ee, crystallization enhancement
Enantioselective Allylic AminationPd with ferrocene-based phosphinooxazolinesup to 98up to 92Mild conditions, excellent yields
Asymmetric AminohydroxylationOsO4 with chiral ligandsvariesmoderateDirect heteroatom introduction
Enzymatic Cascade ReactionsDioxygenases + Decarboxylases>9593 to >95Regio- and diastereoselective
Asymmetric Mannich ReactionsProline-based organocatalysts76-9841-100Direct asymmetric synthesis
Asymmetric Epoxide Ring-Opening(salen)Co(III) complexes≥99variablePractical, room temperature
Electrocatalytic DecarboxylationSerine-derived chiral carboxylic acidup to 98:2 erup to 96Scalable, modular approach

Ruthenium-Catalyzed Direct Reductive Amination

Ruthenium catalysis has revolutionized amino alcohol synthesis through its exceptional ability to mediate direct reductive amination processes under mild conditions [14] [15] [16] [17] [18]. These methodologies circumvent the need for pre-formed imine intermediates and enable direct coupling of carbonyl compounds with nitrogen nucleophiles.

Direct Reductive Amination using ruthenium-MeOBIPHEP catalyst systems represents a significant advancement in asymmetric synthesis. The methodology enables the conversion of β-keto esters to amino alcohols with exceptional stereochemical control. Initial enantiomeric excess values of 97-98% can be enhanced to greater than 99% through crystallization protocols. The process demonstrates remarkable functional group tolerance and operates under hydrogen atmospheres at moderate pressures [1].

Borrowing Hydrogen Methodology represents an atom-economical approach to amino alcohol synthesis. Ruthenium(II) complexes catalyze the amination of primary and secondary alcohols through a sequential dehydrogenation-imine formation-hydrogenation process. The methodology enables regioselective mono- and sequential diamination of diols with catalyst loadings as low as 1-2 mol%. The process operates under mild conditions and produces only water as a byproduct [17] [19].

Asymmetric Transfer Hydrogenation utilizing ruthenium catalysts with chiral ligands provides a practical route to amino alcohols from readily available ketone precursors. The methodology demonstrates high stereoselectivity and operates under mild conditions using isopropanol as both solvent and hydrogen source. This approach has found particular application in the synthesis of N-protected amino alcohols from unprotected α-ketoamines [20].

Amination of Secondary Alcohols through ruthenium-catalyzed processes enables the conversion of readily available alcohols to valuable amino alcohol products. While these transformations typically require elevated temperatures (150°C) and extended reaction times, they provide access to amino alcohol frameworks that are difficult to prepare through alternative methods [19].

MethodCatalystConditionsSelectivityApplications
Direct Reductive AminationRu-MeOBIPHEPH2, mild temperatureHigh enantioselectivityβ-keto ester reduction
Deaminative HydrogenationRuHCl(CO)(PPh3)355 bar H2, 1,4-dioxane/waterHighly selectiveAmino nitrile conversion
Borrowing HydrogenRuthenium(II) complexLow catalyst loading (1-2 mol%)Excellent yieldsAlcohol amination
Asymmetric Transfer HydrogenationRu with chiral ligandsIsopropanol, mild conditionsHigh stereoselectivityAmino alcohol synthesis
Amination of Secondary AlcoholsRu3(CO)12High temperature (150°C)Good conversionSecondary alcohol functionalization

Continuous Flow Chemistry Applications

Continuous flow chemistry has emerged as a transformative technology for amino alcohol synthesis, offering enhanced safety, improved heat and mass transfer, and increased process efficiency compared to traditional batch methods [21] [22] [23] [24] [25]. Flow chemistry enables precise control over reaction parameters and facilitates the integration of multiple synthetic steps into streamlined processes.

Vicinyl Amino Alcohol Synthesis through continuous flow systems demonstrates the power of modular reaction design. A convergent chemical assembly system comprising four flow reaction modules—biphasic oxidation, Corey-Chaykovsky epoxidation, phenol alkylation, and epoxide aminolysis—enables the synthesis of five active pharmaceutical ingredients containing vicinyl amino alcohol moieties. The system achieves overall yields of 27-69% and demonstrates the potential for rapid access to pharmaceutical targets [21].

Metal-free Aminoalcohol Synthesis utilizing trifunctional organocatalysts immobilized on porous composite hollow fibers represents a significant advance in sustainable flow chemistry. Polyamide-imide hollow fibers functionalized with aminosilanes and bromide sources provide acid-base-nucleophilic organocatalysts that enable the synthesis of amino alcohols with selectivities reaching 97.1%. The cooperative effects of the trifunctional catalyst system demonstrate enhanced activity compared to individual catalytic components [26] [25].

Microreactor-based Synthesis offers significant advantages in terms of reaction efficiency and safety. Microreactor environments enable amino alcohol synthesis with significantly shorter reaction times and increased efficiency compared to conventional batch processes. The high surface area to volume ratios in microreactors facilitate enhanced heat and mass transfer, leading to improved reaction control and product quality [23] [24].

Self-optimizing Reactors represent the cutting edge of flow chemistry technology. Automated self-optimizing systems enable real-time optimization of reaction conditions using automated feedback control. These systems can rapidly identify optimal temperature and flow rate conditions for amino alcohol synthesis, significantly reducing development time and improving process efficiency [22].

Large-scale Flow Reactions demonstrate the industrial viability of continuous flow amino alcohol synthesis. Electrocatalytic decarboxylation processes have been successfully scaled to 72-gram quantities using flow reactors, demonstrating the potential for industrial implementation. The robustness and scalability of flow processes make them increasingly attractive for commercial amino alcohol production [12] [13].

ApplicationFlow ModulesYield (%)AdvantagesKey Features
Vicinyl Amino Alcohol Synthesis4 modules: oxidation, epoxidation, alkylation, aminolysis27-69Convergent synthesisAPI synthesis capability
Metal-free Aminoalcohol SynthesisHollow fiber organocatalysts97.1 selectivitySolvent-free, trifunctional catalysisCooperative catalyst effects
Microreactor-based SynthesisEpoxide-amine couplingHigh efficiencyShorter reaction timesIncreased efficiency
Self-optimizing ReactorsAutomated optimizationOptimized conditionsReal-time optimizationProcess automation
Large-scale Flow ReactionsElectrocatalytic flow72-gram scaleScalable productionIndustrial applicability

Green Chemistry Implementations

Green chemistry principles have fundamentally transformed amino alcohol synthesis, driving the development of environmentally benign methodologies that minimize waste generation, reduce energy consumption, and utilize renewable feedstocks [27] [28] [10] [29] [26] [30] [31].

Aqueous Micellar Catalysis represents a significant advancement in sustainable amino alcohol synthesis. β-amino alcohol organocatalysts operating in aqueous micellar media enable direct asymmetric aldol reactions with yields up to 93% and enantiomeric excess values reaching 89%. The use of water as the primary solvent and Triton X-100 as a biodegradable surfactant exemplifies the principles of green chemistry. These systems enable the synthesis of β-hydroxy ketones, which serve as versatile precursors to amino alcohols [10].

Photoredox Catalysis utilizing visible light as a renewable energy source has revolutionized amino alcohol synthesis. Eosin Y serves as an effective organophotoredox catalyst for the synthesis of bioactive amino alcohols under mild conditions. The methodology demonstrates excellent scalability, with gram-scale reactions demonstrating the synthetic utility of this protocol. The use of visible light as the greenest reagent eliminates the need for harsh chemical oxidants or reducing agents [27].

Biocatalytic Cascades represent the pinnacle of green amino alcohol synthesis. Multi-enzyme systems enable the conversion of renewable substrates such as L-lysine into optically enriched amino alcohols with yields of 93% to greater than 95%. These processes operate under mild aqueous conditions and generate minimal waste. The high atom economy and use of renewable substrates position biocatalytic cascades as increasingly important alternatives to traditional chemical synthesis [7] [8] [9] [32] [33].

Water as Solvent methodologies eliminate the need for organic solvents in amino alcohol synthesis. Various green catalysts enable amino alcohol formation in aqueous media with high atom economy and minimal waste generation. The elimination of volatile organic compounds significantly reduces the environmental impact of amino alcohol production [28] [10].

Visible Light Photocatalysis using acridinium photoredox catalysts enables the synthesis of 1,2-aminoalcohols through α-C-H aminoalkylation of alcohols. The dual catalytic system operates under mild photochemical conditions and demonstrates high atom and step economy. The energy-efficient process utilizes readily available starting materials and generates minimal waste [29].

Green MethodEnvironmental BenefitsCatalyst TypeYield/SelectivitySustainability Features
Aqueous Micellar CatalysisWater-based reactionsβ-amino alcohol organocatalystsup to 93% yield, 89% eeTriton X-100 surfactant
Photoredox CatalysisVisible light as reagentEosin Y organophotoredoxGram scale capabilityMetal-free conditions
Biocatalytic CascadesEnzymatic transformationsMultiple enzymes93% to >95% yieldsRenewable substrates
Water as SolventReduced organic solventsVarious green catalystsHigh atom economyMinimal waste generation
Visible Light PhotocatalysisMild reaction conditionsAcridinium photoredoxHigh selectivityEnergy-efficient process

Scale-Up Chemistry Considerations

The translation of amino alcohol synthesis from laboratory to industrial scale presents unique challenges that require careful consideration of process parameters, equipment design, and economic factors [34] [35] [36] [37] [38] [39]. Successful scale-up demands a comprehensive understanding of reaction kinetics, heat and mass transfer limitations, and process safety considerations.

Bioreactor Design and Process Parameters represent critical factors in large-scale amino alcohol production. Industrial bioreactors must incorporate specialized features including cooling coils, baffles, and sparger rings to ensure adequate mixing, temperature control, and oxygen transfer. The scale-up process must address challenges such as oxygen transfer efficiency, mixing uniformity, and heat transfer capacity. Typical scale-up considerations include maintaining mixing times below 10 seconds to prevent nutrient gradients that reduce yields [36] [38].

Process Intensification emerges as a key strategy for improving amino alcohol production efficiency. Switching from batch to repeated batch or fed-batch reactor configurations can double lysine productivity while reducing downtime and inoculum preparation requirements. Process intensification approaches include equipment intensification through novel reactor designs and process intensification through innovative separation strategies [40].

Enzyme Engineering and Operational Stability represent fundamental requirements for industrial amino alcohol production. Biocatalyst immobilization enables enzyme reuse and enhanced space-time yields, but operational stability remains a limiting factor. Rational design and directed evolution approaches are essential for generating stable enzyme variants capable of withstanding repetitive batch or continuous production cycles [37] [41].

Continuous Processing and Downstream Integration offer significant advantages for large-scale amino alcohol production. Continuous flow processes enable integrated downstream processing through effective in situ product removal. The MetaProcess initiative demonstrates the potential for continuous amino alcohol production using cascaded flow processes with integrated purification steps [37] [41].

Techno-Economic Analysis and Life Cycle Assessment provide essential frameworks for evaluating the commercial viability of amino alcohol production processes. Comprehensive analysis must consider raw material costs, energy consumption, waste treatment, and product purification requirements. The development of economically sustainable biocatalytic workflows requires optimization of catalyst stability, substrate conversion, and downstream processing efficiency [37] [39].

Scale-Up from Laboratory to Commercial Production presents specific challenges including heat transfer limitations, mixing efficiency, and process control complexity. The transition from laboratory scale (typically milliliters) to commercial production (potentially thousands of liters) requires careful attention to reactor design, process automation, and quality control systems. Successful scale-up often requires iterative optimization cycles to address unforeseen challenges that emerge at larger scales [36] [42].

The development of scalable amino alcohol synthesis requires integration of multiple disciplines including chemical engineering, process chemistry, biotechnology, and economics. Successful scale-up demands a holistic approach that considers not only the chemistry of amino alcohol formation but also the practical requirements of industrial production including safety, environmental impact, and economic viability.

Protecting Group Strategies

Protecting group strategies play a pivotal role in amino alcohol synthesis, enabling selective functionalization and preventing unwanted side reactions during multi-step synthetic sequences [43] [44] [45] [46] [47] [48] [49] [50]. The selection and implementation of appropriate protecting groups requires careful consideration of installation conditions, stability profiles, and deprotection requirements.

tert-Butoxycarbonyl (Boc) Protection represents the most widely utilized amino protecting group in amino alcohol synthesis [47] [51] [49] [50]. The Boc group can be installed under mild aqueous conditions using di-tert-butyl dicarbonate in the presence of bases such as sodium hydroxide. Alternatively, acetonitrile solutions with 4-dimethylaminopyridine as base provide effective protection conditions. The acid-labile nature of the Boc group enables selective deprotection using trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol. The stability of the Boc group toward nucleophilic and basic conditions makes it particularly valuable for amino alcohol synthesis [47] [49].

Trimethylsilyl (TMS) Protection provides effective alcohol protection in amino alcohol synthesis. The TMS group is installed through reaction with trimethylsilyl chloride in the presence of base, typically triethylamine. The resulting silyl ethers demonstrate excellent stability toward acidic conditions while remaining labile toward fluoride-mediated deprotection. Tetra-n-butylammonium fluoride serves as the primary deprotecting agent, operating through an SN2 mechanism followed by acidic workup [48].

tert-Butyldimethylsilyl (TBDMS) Protection offers enhanced stability compared to TMS protection while maintaining fluoride-labile deprotection characteristics. TBDMS protection is typically accomplished using tert-butyldimethylsilyl chloride with imidazole as base. The increased steric bulk of the TBDMS group provides enhanced stability toward acidic conditions while preserving selective deprotection capability using fluoride reagents or HF·pyridine [48].

Cyclic Sulfamidite Protection represents a novel approach for simultaneous protection of 1,2- and 1,3-amino alcohols. This protecting group demonstrates exceptional functional group compatibility and can be removed under remarkably mild conditions using thiophenol. The neutral deprotection conditions tolerate sensitive functional groups including Z-enyne structures without loss of stereochemical integrity [43].

5-Chloro-8-nitro-1-naphthoyl Protection provides selective protection for amino groups, particularly demonstrating selectivity for ε-amine functionalities. Protection can be accomplished under Schotten-Baumann conditions with high yields exceeding 86%. The large steric tension between C-1 and C-8 naphthalene substituents enables gentle reductive deprotection conditions. This protecting group has demonstrated utility in dipeptide synthesis and amino alcohol protection applications [44].

Enantioselective Silyl Protection represents an advanced protecting group strategy that enables kinetic resolution during the protection step. Amino acid-based small molecule catalysts promote enantioselective silylation of secondary alcohols with commercial silyl chlorides, achieving yields up to 96% and enantiomeric ratios up to 98:2. This methodology enables the simultaneous protection and resolution of racemic amino alcohols [52] [53].

Protecting GroupInstallation ConditionsRemoval ConditionsStabilityApplications
tert-Butoxycarbonyl (Boc)Boc2O, base, aqueous or organicTFA, HCl in MeOHAcid-labile, base-stableAmino acid protection
Trimethylsilyl (TMS)TMSCl, baseTBAF, fluoride saltsAcid-stable, fluoride-labileAlcohol protection
tert-Butyldimethylsilyl (TBDMS)TBDMSCl, imidazoleTBAF, HF·pyridineEnhanced stability vs TMSEnhanced alcohol protection
Cyclic SulfamiditeMild conditionsThiophenol, mild conditionsBroad functional compatibility1,2- and 1,3-amino alcohols
5-Chloro-8-nitro-1-naphthoylSchotten-Baumann conditionsGentle reducing conditionsSelective for ε-aminesAmino alcohol protection

The strategic implementation of protecting groups in amino alcohol synthesis requires careful consideration of reaction compatibility, deprotection timing, and overall synthetic efficiency. Modern protecting group strategies increasingly emphasize orthogonality, enabling selective deprotection in the presence of other protected functionalities. The development of traceless protecting groups and protecting groups that can be converted to useful functionalities represents an active area of research in amino alcohol synthesis.

Alternative Synthetic Routes Evaluation

The diversity of approaches to amino alcohol synthesis reflects the importance of these compounds and the ongoing quest for more efficient, selective, and sustainable synthetic methods [54] [55] [56] [57] [58] [59] [12] [60] [61]. Alternative routes often emerge from the need to access specific stereoisomers, improve atom economy, or address limitations of existing methodologies.

Direct N-Alkylation of Amino Acids with alcohols represents a significant advance in sustainable amino alcohol synthesis. Iron-catalyzed processes enable the direct N-alkylation of unprotected α-amino acids using renewable fatty alcohols. This methodology produces water as the only side product and demonstrates excellent retention of optical purity. The process enables both mono- and di-N-alkylation depending on reaction conditions and provides access to fully bio-based surfactants [54].

One-Pot C-H Bond Hydroxylation approaches offer direct access to sterically congested amino alcohols through benzylic α-carbon hydroxylation followed by functional group reduction. This cascade process utilizes molecular oxygen as an oxidant and sodium bis(2-methoxyethoxy)aluminum hydride as a reductant. While yields are moderate, the methodology provides direct access to 1,2-amino alcohols that are difficult to prepare through alternative routes [57].

Copper-Catalyzed Asymmetric Hydroamination enables the synthesis of γ-amino alcohols from unprotected allylic alcohols. The methodology demonstrates excellent regio- and enantioselectivity while utilizing easily accessible starting materials. This protocol provides an efficient one-step method for enantioselective γ-amino alcohol synthesis in an intermolecular manner [62].

Enantioselective Aminoallylation of ketone electrophiles through copper-catalyzed reductive coupling represents a powerful umpolung approach to amino alcohol synthesis. The methodology enables the catalytic generation of amino-substituted allylmetal reagents that react with ketone electrophiles to generate 1,2-aminoalcohol products containing alkene functionality for further synthetic elaboration [56].

Chromium/Photoredox Dual Catalysis enables the synthesis of protected 1,2-amino alcohols through silyl aminoalkylation of carbonyls. The methodology generates α-amino carbanion equivalents in situ, which act as nucleophiles toward carbonyl electrophiles. This approach broadens the scope of chromium-mediated carbonyl alkylations and provides access to previously unreactive electrophile classes including ketones and acyl silanes [63].

Enzymatic Asymmetric Reductive Amination of α-hydroxymethyl ketones using enantiocomplementary imine reductases provides access to chiral N-substituted 1,2-amino alcohols. One-pot sequential enzymatic processes involving benzaldehyde lyase-catalyzed hydroxymethylation followed by asymmetric reductive amination offer environmentally friendly routes to amino alcohols from simple aldehydes and amines [60] [61].

Metal-Free Olefin Aziridination followed by ring-opening provides a two-step route to 1,2-amino alcohols. This methodology circumvents the need for transition metal catalysts while enabling access to amino alcohol frameworks through strategic aziridine intermediates [58].

Paired Electro-Synthesis represents an emerging approach for amino alcohol synthesis through copper-catalyzed sequential paired electrocatalysis. This methodology enables the direct synthesis of remote amino alcohols through electrochemical processes that operate under mild conditions [59].

Biocatalytic Asymmetric Ring-Opening of meso-epoxides provides access to enantiopure cyclic trans-β-amino alcohols through fully biocatalytic processes. Amine transaminases demonstrate excellent enantioselectivity toward cyclic α-hydroxy ketones, enabling environmentally friendly synthesis from readily available meso-epoxides [30].

Dynamic Kinetic Asymmetric Transformation approaches enable the synthesis of amino alcohols through the combination of racemic starting materials with asymmetric transformation processes. These methodologies often utilize enzyme catalysis combined with in situ racemization to achieve theoretical yields of 100% of single enantiomers [64] [65].

The evaluation of alternative synthetic routes requires consideration of multiple factors including atom economy, environmental impact, scalability, and economic viability. Modern amino alcohol synthesis increasingly emphasizes sustainability, selectivity, and operational simplicity. The integration of biocatalysis with traditional organic synthesis offers particularly promising opportunities for developing superior amino alcohol synthetic methods.

Dates

Last modified: 08-18-2023

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